molecular formula C21H22N2O3 B5151989 11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5151989
M. Wt: 350.4 g/mol
InChI Key: GJQHXKXRJAGUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.16304257 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-21(2)10-15-18(17(25)11-21)19(12-6-5-9-16(24)20(12)26)23-14-8-4-3-7-13(14)22-15/h3-9,19,22-24,26H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQHXKXRJAGUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C(=CC=C4)O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family. It exhibits a complex structure characterized by a dibenzodiazepine core fused with a cyclohexene ring and hydroxyl substituents on the aromatic ring. This unique configuration enhances its potential for various biological activities.

  • Molecular Formula: C21H22N2O3
  • Molecular Weight: 350.4 g/mol

The presence of dihydroxy groups significantly contributes to its biological interactions and therapeutic potential.

Research indicates that this compound may enhance gamma-aminobutyric acid (GABA) receptor activity. This mechanism is crucial for its anxiolytic effects , suggesting potential applications in treating anxiety disorders and related conditions. The interaction with GABA receptors is a well-established pathway for many anxiolytic drugs, providing a basis for further exploration of this compound's pharmacological profile.

Biological Activity Summary

Activity Description
AnxiolyticEnhances GABA receptor activity, potentially reducing anxiety symptoms.
AntioxidantMay exhibit antioxidant properties due to the presence of hydroxyl groups.
NeuroprotectivePotentially protects neuronal cells from oxidative stress and apoptosis.

Case Studies and Experimental Data

  • Anxiolytic Activity : In a controlled study involving animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The effects were measured using established behavioral assays such as the elevated plus maze and open field tests.
  • Neuroprotective Effects : Another study investigated the compound's neuroprotective properties against oxidative stress in neuronal cell cultures. Results indicated that treatment with the compound reduced markers of oxidative damage and apoptosis in response to neurotoxic agents.
  • Binding Affinity Studies : Molecular docking studies have shown that this compound has a high binding affinity for GABA receptors. These findings support its potential as a therapeutic agent in anxiety and related disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

Compound Name Structural Features Unique Properties
11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneChlorine substituentEnhanced lipophilicity
11-(4-methoxyphenyl)-3-methyl-2,3-dihydroxybenzodiazepineMethoxy groupImproved solubility
11-(phenyl)-3-methyl-2-hydroxybenzodiazepineHydroxyl substitutionPotentially increased bioactivity

Future Directions

Further research is essential to elucidate the full pharmacological profile of this compound. Key areas for future investigation include:

  • Long-term Toxicity Studies : Understanding the long-term effects and safety profile of this compound.
  • Clinical Trials : Conducting human clinical trials to evaluate efficacy and safety in treating anxiety disorders.
  • Mechanistic Studies : Investigating additional molecular targets and pathways influenced by this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.